
5,6-Dimethyl-4-isopropyl-2-piperidone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-4-isopropyl-2-piperidone is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are crucial synthetic medicinal blocks for drug construction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-isopropyl-2-piperidone can be achieved through various methods. One common approach involves the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc and acetic acid . This method is simple, inexpensive, and mild, making it suitable for producing racemic or enantiopure 4-piperidones .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst has been shown to afford a series of enantiomerically enriched piperidines in good yields .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4-isopropyl-2-piperidone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5,6-Dimethyl-4-isopropyl-2-piperidone has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4-isopropyl-2-piperidone involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects . The exact mechanism depends on the specific derivative and its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dimethyl-4-isopropyl-2-piperidone include:
Substituted piperidines: Compounds with different substituents on the piperidine ring.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Condensed piperidines: Compounds with fused ring systems involving the piperidine ring.
Uniqueness
5,6-Dimethyl-4-isopropyl-2-piperidone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
67409-23-8 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
5,6-dimethyl-4-propan-2-ylpiperidin-2-one |
InChI |
InChI=1S/C10H19NO/c1-6(2)9-5-10(12)11-8(4)7(9)3/h6-9H,5H2,1-4H3,(H,11,12) |
InChI Key |
QCJLCDORHATVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC(=O)CC1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




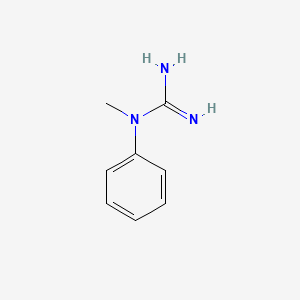
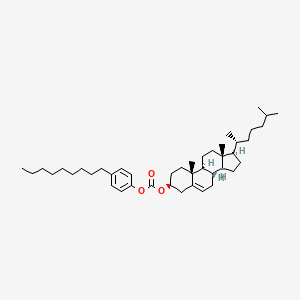

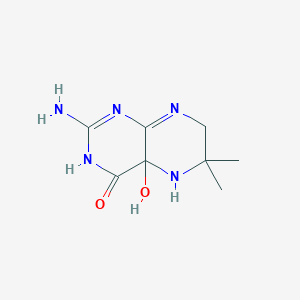
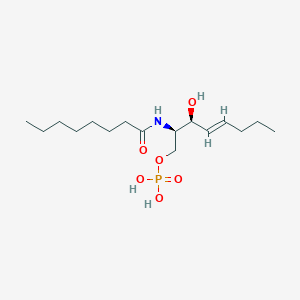
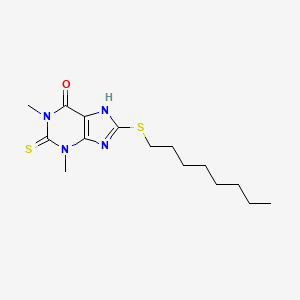
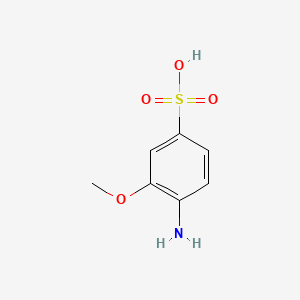
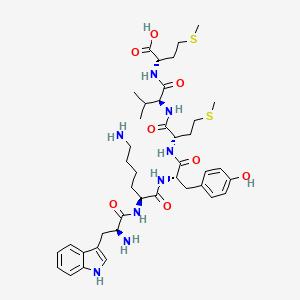
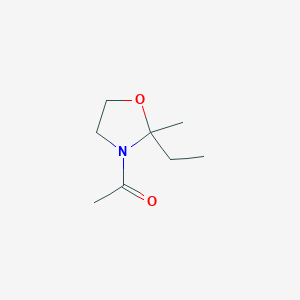
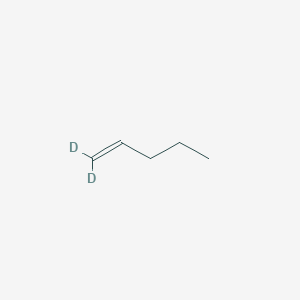
![3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13811597.png)
![5-Chloro-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13811598.png)
